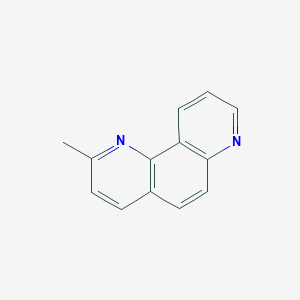

2-Methyl-1,7-phenanthroline

概要

説明

2-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a polycyclic aromatic hydrocarbon Phenanthrolines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1,7-phenanthroline can be synthesized through a series of organic reactions. One common method involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic acid or nitrobenzene. . The reaction conditions typically involve heating the mixture to promote cyclization and formation of the phenanthroline ring system.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative oxidizing agents and catalysts can improve the efficiency of the process.

化学反応の分析

Types of Reactions: 2-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthroline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated phenanthroline derivatives.

科学的研究の応用

Coordination Chemistry

Ligand Properties

2-Methyl-1,7-phenanthroline acts as a bidentate ligand, forming stable complexes with metal ions. Its ability to coordinate with transition metals makes it valuable in synthesizing metal complexes used in catalysis and materials science.

Case Study: Metal Complexes

Research has shown that complexes formed with this compound exhibit unique electronic properties. For instance, the complexation of this ligand with copper(II) ions has been studied for its potential applications in electrochemical sensors. The resulting copper complex demonstrated enhanced conductivity and stability, making it suitable for sensor applications in detecting environmental pollutants .

Biological Applications

Antioxidant Activity

Studies indicate that this compound exhibits antioxidant properties, which can be beneficial in pharmacological applications. Its derivatives have been investigated for their inhibitory effects on cholinesterase enzymes, relevant to neurodegenerative diseases such as Alzheimer's.

Case Study: Cholinesterase Inhibition

A study evaluated the effectiveness of various phenanthroline derivatives, including this compound, as inhibitors of acetylcholinesterase and butyrylcholinesterase. The results indicated that certain derivatives exhibited moderate inhibitory activity, suggesting their potential as therapeutic agents in treating cognitive disorders .

Analytical Chemistry

Fluorescent Sensors

The compound is also utilized in the development of fluorescent sensors for detecting metal ions. The unique photophysical properties of this compound allow for selective binding and signaling upon interaction with target analytes.

Case Study: Detection of Metal Ions

In a notable study, a sensor based on this compound was developed to detect lead ions in aqueous solutions. The sensor exhibited a significant fluorescence increase upon binding lead ions, demonstrating high sensitivity and selectivity .

Summary Table of Applications

作用機序

The mechanism of action of 2-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress. The compound’s interaction with DNA through intercalation or groove binding can also contribute to its biological effects .

類似化合物との比較

1,10-Phenanthroline: A widely studied ligand with similar coordination properties but without the methyl group at the 2-position.

2,2’-Bipyridine: Another chelating ligand with a similar structure but different electronic properties.

Uniqueness: 2-Methyl-1,7-phenanthroline’s unique structural feature, the methyl group at the 2-position, enhances its lipophilicity and potentially its biological activity. This modification can influence the compound’s binding affinity to metal ions and its overall stability in various chemical environments.

生物活性

2-Methyl-1,7-phenanthroline is a derivative of 1,10-phenanthroline, notable for its chelating properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its ability to form stable complexes with metal ions, influencing numerous biological processes.

Target of Action

The primary mechanism of action for this compound involves its role as a chelating ligand. It forms stable complexes with metal ions such as copper (II) and zinc (II), which are essential cofactors in many enzymatic reactions. This chelation can inhibit the activity of metalloproteins and metallopeptidases, leading to significant biochemical changes.

Mode of Action

The interactions between this compound and metal ions disrupt normal protein functions. By binding to these ions, the compound can prevent substrate binding and catalysis in metalloenzymes, effectively inhibiting their activity. This inhibition can lead to downstream effects on cellular signaling pathways and metabolic processes .

This compound exhibits several key biochemical properties:

- Chelation : The compound's nitrogen atoms coordinate with metal ions, stabilizing enzyme active sites.

- Oxidative Stress Induction : When complexed with certain metals, it generates reactive oxygen species (ROS), which can alter gene expression and cellular metabolism.

- Stability : In laboratory settings, the compound is stable under standard conditions but can degrade over time or under extreme pH levels.

Cellular Effects

The biological effects of this compound are multifaceted:

- Cell Signaling : It modulates various signaling pathways by affecting the activity of metalloenzymes.

- Gene Expression : The oxidative stress induced by metal complexes can lead to changes in gene expression profiles.

- Metabolic Impact : Its interaction with metalloenzymes influences critical metabolic pathways such as the tricarboxylic acid (TCA) cycle .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity; useful for studying biochemical interactions.

- High Doses : Can induce oxidative damage and apoptosis through disruption of cellular metabolism .

Research Applications

This compound has diverse applications in scientific research:

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study tested its complexes against various cancer cell lines (e.g., prostate PC3, breast MDA-MB-231). Results showed significant cytotoxicity at specific concentrations, indicating potential as an anticancer agent .

- Metalloprotease Inhibition : Research demonstrated that this compound effectively inhibited metalloproteases involved in tumor progression. The inhibition was correlated with the compound's ability to chelate essential metal cofactors necessary for enzyme function .

- Oxidative Stress Studies : Investigations into oxidative stress revealed that the compound could induce ROS production when complexed with transition metals, leading to cellular damage and altered metabolic pathways .

特性

IUPAC Name |

2-methyl-1,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-4-5-10-6-7-12-11(13(10)15-9)3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJFAQKFUDBKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484129 | |

| Record name | 1,7-Phenanthroline, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61351-90-4 | |

| Record name | 1,7-Phenanthroline, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。